2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile
Overview
Description
2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound with the molecular formula C6H8N4. It belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives, which this compound is a part of, have been studied for their anticancer properties . They have shown promising cytotoxic activity against various cancer cell lines .
Mode of Action
1,2,4-triazole derivatives are known to interact with biological receptors through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the cellular processes, potentially leading to the death of cancer cells .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways involved in cell proliferation and survival, leading to their potential use as anticancer agents .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines , indicating that they may induce cell death in these cells.
Action Environment
Factors such as ph and temperature can influence the action of many drugs .
Biochemical Analysis
Biochemical Properties
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism can also be influenced by the presence of cofactors, which can enhance or inhibit its activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the reaction of dimethylamine with 3-chloroacrylonitrile, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile include other 1,2,4-triazole derivatives such as:
- 1,2,4-Triazole-3-thiol
- 1,2,4-Triazole-3-carboxylic acid
- 1,2,4-Triazole-3-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the dimethyl and acetonitrile groups attached to the triazole ring. This structural feature imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets .
Properties
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-5-8-9-6(3-4-7)10(5)2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBTJHQZRFFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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